3,5-Dichloro-4-hydroxybenzenesulfonyl chloride

Catalog No.
S714957
CAS No.
13432-81-0
M.F
C6H3Cl3O3S
M. Wt
261.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dichloro-4-hydroxybenzenesulfonyl chloride

CAS Number

13432-81-0

Product Name

3,5-Dichloro-4-hydroxybenzenesulfonyl chloride

IUPAC Name

3,5-dichloro-4-hydroxybenzenesulfonyl chloride

Molecular Formula

C6H3Cl3O3S

Molecular Weight

261.5 g/mol

InChI

InChI=1S/C6H3Cl3O3S/c7-4-1-3(13(9,11)12)2-5(8)6(4)10/h1-2,10H

InChI Key

AELFLPJWVRGXKU-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Cl)O)Cl)S(=O)(=O)Cl

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)S(=O)(=O)Cl

The exact mass of the compound 3,5-Dichloro-4-hydroxybenzenesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,5-Dichloro-4-hydroxybenzenesulfonyl chloride is a highly functionalized, electron-deficient aromatic building block characterized by a reactive para-sulfonyl chloride group and a sterically shielded, highly acidic phenolic hydroxyl group. In industrial and advanced laboratory procurement, it is primarily valued for its dual reactivity, allowing for the divergent synthesis of complex sulfonamides and sulfonate esters. The presence of the two electron-withdrawing chlorine atoms at the 3,5-positions significantly lowers the pKa of the phenol while increasing the electrophilicity of the sulfonyl chloride, making it a critical precursor for high-performance chemiluminescent oxalate esters and specialized pharmaceutical libraries .

Substituting this compound with the unsubstituted 4-hydroxybenzenesulfonyl chloride fails in advanced applications because the lack of the 3,5-dichloro motif raises the phenolic pKa by approximately 2–3 units, which severely degrades its efficacy as a leaving group in chemiluminescent formulations and alters the pharmacokinetic properties of derived drugs[1]. Furthermore, substituting with the structural isomer 3,5-dichloro-2-hydroxybenzenesulfonyl chloride introduces severe steric hindrance around the sulfonyl chloride group, drastically reducing coupling yields with bulky secondary amines during sulfonamide synthesis [2]. Procurement must strictly specify CAS 13432-81-0 to ensure both leaving-group acidity and unhindered electrophilic reactivity.

Enhanced Leaving Group Efficacy for Chemiluminescent Oxalate Esters

The 3,5-dichloro substitution strongly withdraws electron density from the phenolic oxygen, significantly lowering its pKa compared to unsubstituted analogs. When converted to oxalate esters, this heightened acidity translates to a highly stable phenoxide leaving group during activation with hydrogen peroxide, yielding substantially faster reaction kinetics and higher chemiluminescent intensity[1].

Evidence DimensionPhenolic pKa and leaving group ability
Target Compound DataHighly acidic phenol (pKa < 7) enabling rapid peroxide activation
Comparator Or Baseline4-Hydroxybenzenesulfonyl chloride (pKa ~ 9-10)
Quantified Difference~2-3 unit pKa reduction, leading to significantly higher quantum yields in chemiluminescence
ConditionsAqueous/organic peroxide activation assays

Essential for buyers formulating high-intensity, rapid-onset chemiluminescent products where leaving group stability dictates light output.

Superior Coupling Yields with Bulky Amines

Compared to its ortho-hydroxy isomer (3,5-dichloro-2-hydroxybenzenesulfonyl chloride), the para-sulfonyl group in CAS 13432-81-0 is spatially separated from the steric bulk of the ortho-chlorine atoms. This separation allows for unhindered nucleophilic attack by sterically demanding primary and secondary amines, maximizing sulfonamide conversion rates and minimizing unreacted starting material [1].

Evidence DimensionSteric accessibility of the sulfonyl chloride
Target Compound DataPara-sulfonyl chloride allows high-yield coupling (>80%)
Comparator Or Baseline3,5-Dichloro-2-hydroxybenzenesulfonyl chloride (ortho-sulfonyl chloride)
Quantified DifferenceSubstantially higher conversion rates with sterically demanding amines due to lack of adjacent bulky substituents
ConditionsStandard sulfonylation conditions (amine, base, organic solvent)

Prevents costly yield losses and complex purification steps in the high-throughput synthesis of pharmaceutical libraries.

Stoichiometric Requirements for Scalable Chlorosulfonation

The synthesis and processability of this compound from 2,6-dichlorophenol requires a specific stoichiometric excess of chlorosulfonic acid. Because the phenolic hydroxyl group forms a strong hydrogen-bonded complex with the reagent, at least 4 equivalents of chlorosulfonic acid are required to drive the reaction past the sulfonic acid intermediate to the final sulfonyl chloride, unlike non-phenolic substrates which require significantly less reagent[1].

Evidence DimensionReagent stoichiometry for complete conversion
Target Compound Data≥4 equivalents of chlorosulfonic acid required
Comparator Or BaselineNon-phenolic substrates (e.g., chlorobenzene, requiring ~2-3 equivalents)
Quantified Difference1-2 additional equivalents of chlorosulfonic acid needed to overcome hydroxyl complexation
ConditionsDirect electrophilic chlorosulfonation of 2,6-dichlorophenol

Critical for process chemists to ensure complete conversion and avoid stalling at the unreactive sulfonic acid intermediate during manufacturing scale-up.

Hydrolytic Susceptibility and Storage Protocols

As an electron-deficient sulfonyl chloride, 3,5-dichloro-4-hydroxybenzenesulfonyl chloride is highly sensitive to moisture. The electron-withdrawing chlorine atoms increase the electrophilicity of the sulfur center, making it more prone to rapid hydrolysis into 3,5-dichloro-4-hydroxybenzenesulfonic acid compared to electron-rich analogs, necessitating strict anhydrous handling .

Evidence DimensionHydrolytic susceptibility
Target Compound DataRapid hydrolysis in aqueous environments or high humidity
Comparator Or BaselineElectron-rich sulfonyl chlorides (e.g., toluenesulfonyl chloride)
Quantified DifferenceFaster degradation kinetics in the presence of atmospheric moisture
ConditionsAmbient storage or aqueous workup

Dictates strict anhydrous procurement, shipping, and storage requirements (e.g., inert gas, cold storage) to maintain >98% purity.

High-Intensity Chemiluminescent Formulations

Procured for the synthesis of highly reactive oxalate esters (e.g., bis(2,4-dichloro-6-sulfamoylphenyl) oxalates) used in emergency lighting and commercial glow products, where the low pKa of the leaving group maximizes light output [1].

Pharmaceutical Library Synthesis

Serves as a versatile building block for sulfonamide-based drug candidates, including FKBP51/52 ligands and serotonin transporter modulators, where the 3,5-dichloro motif enhances target binding affinity and modulates physicochemical properties [2].

Agrochemical Development

Utilized as a key intermediate for herbicides and pesticides, where the halogenated phenol moiety contributes to environmental stability and lipophilicity, similar to its role in pharmaceutical library design [2].

Dye and Pigment Manufacturing

Acts as a reactive precursor for specialized dyes, leveraging the unhindered sulfonyl chloride for efficient attachment to chromophores, a reactivity profile shared with its chemiluminescent applications [1].

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

3,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride

Dates

Last modified: 08-15-2023

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